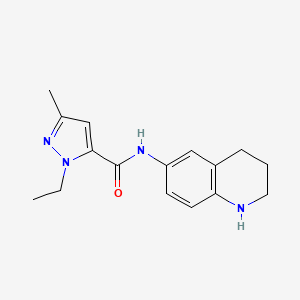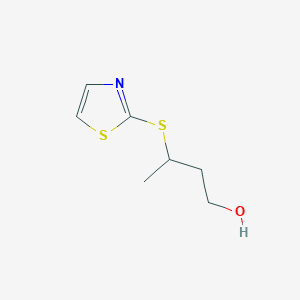
2-ethyl-5-methyl-N-(1,2,3,4-tetrahydroquinolin-6-yl)pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethyl-5-methyl-N-(1,2,3,4-tetrahydroquinolin-6-yl)pyrazole-3-carboxamide, also known as TQ6, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TQ6 is a pyrazole derivative that has shown promising results in various preclinical studies, including its ability to modulate the immune system and inhibit tumor growth.
Mecanismo De Acción
The mechanism of action of 2-ethyl-5-methyl-N-(1,2,3,4-tetrahydroquinolin-6-yl)pyrazole-3-carboxamide is not fully understood, but it is believed to modulate the immune system by inhibiting the activity of regulatory T cells and promoting the activity of effector T cells. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the Akt/mTOR pathway. Additionally, this compound has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including the modulation of cytokine production, the inhibition of angiogenesis, and the induction of apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, this compound has been shown to inhibit the activity of matrix metalloproteinases, enzymes that play a key role in tumor invasion and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-ethyl-5-methyl-N-(1,2,3,4-tetrahydroquinolin-6-yl)pyrazole-3-carboxamide is its high purity and yield, which makes it a viable candidate for further research. This compound is also relatively easy to synthesize, making it cost-effective for lab experiments. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to test its efficacy in different disease models.
Direcciones Futuras
There are several future directions for research on 2-ethyl-5-methyl-N-(1,2,3,4-tetrahydroquinolin-6-yl)pyrazole-3-carboxamide, including its potential use in combination therapy with other drugs, its efficacy in different cancer models, and its potential use in the treatment of viral infections. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its pharmacokinetic properties for in vivo administration. Overall, this compound shows great potential for the development of novel therapeutics for various diseases and warrants further investigation.
Métodos De Síntesis
The synthesis of 2-ethyl-5-methyl-N-(1,2,3,4-tetrahydroquinolin-6-yl)pyrazole-3-carboxamide involves a series of chemical reactions that start with the condensation of 2-ethyl-5-methylpyrazole-3-carboxylic acid with 6-amino-1,2,3,4-tetrahydroquinoline. The resulting intermediate is then subjected to cyclization with acetic anhydride to form the final product, this compound. The synthesis method has been optimized to produce high yields of pure this compound, making it a viable candidate for further research.
Aplicaciones Científicas De Investigación
2-ethyl-5-methyl-N-(1,2,3,4-tetrahydroquinolin-6-yl)pyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and infectious diseases. In preclinical studies, this compound has shown promising results in inhibiting tumor growth and metastasis by modulating the immune system and inducing apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of autoimmune disorders such as multiple sclerosis and rheumatoid arthritis. Additionally, this compound has shown antiviral activity against influenza A virus and herpes simplex virus type 1, making it a potential candidate for the treatment of viral infections.
Propiedades
IUPAC Name |
2-ethyl-5-methyl-N-(1,2,3,4-tetrahydroquinolin-6-yl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-3-20-15(9-11(2)19-20)16(21)18-13-6-7-14-12(10-13)5-4-8-17-14/h6-7,9-10,17H,3-5,8H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AADRIWDEPAOSMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=CC3=C(C=C2)NCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[Ethyl-(5-ethyl-2-methylpyrazole-3-carbonyl)amino]propanoic acid](/img/structure/B7578990.png)
![2-Hydroxy-2-methyl-3-[(2-phenylacetyl)amino]propanoic acid](/img/structure/B7578994.png)
![3-[(3-Bromo-4-methoxybenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579002.png)
![3-[(5-Bromothiophene-3-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579010.png)
![2-Hydroxy-2-methyl-3-[(3-methyl-5-propan-2-yl-1,2-oxazole-4-carbonyl)amino]propanoic acid](/img/structure/B7579012.png)
![3-[(3,5-Dimethylpiperidin-1-yl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579016.png)

![3-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579041.png)
![2-Hydroxy-2-methyl-3-[(6-methylpyridine-2-carbonyl)amino]propanoic acid](/img/structure/B7579057.png)
![2-Hydroxy-2-methyl-3-[3-(thiophene-3-carbonylamino)propanoylamino]propanoic acid](/img/structure/B7579062.png)
![3-[(5-Chloropyridine-2-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579066.png)
![2-Hydroxy-2-methyl-3-[[1-(2-methylpropyl)-5-oxopyrrolidine-3-carbonyl]amino]propanoic acid](/img/structure/B7579074.png)
![(2-Ethyl-5-methylpyrazol-3-yl)-[4-(methylamino)piperidin-1-yl]methanone](/img/structure/B7579075.png)
![3-[(2,5-Dimethylfuran-3-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579086.png)